Butanoic acid, 4-[2-(1,1-dimethylethyl)phenoxy]-3-oxo-, ethyl ester
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Overview
Description
Butanoic acid, 4-[2-(1,1-dimethylethyl)phenoxy]-3-oxo-, ethyl ester is an organic compound with a complex structure It is characterized by the presence of a butanoic acid backbone, a phenoxy group, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-[2-(1,1-dimethylethyl)phenoxy]-3-oxo-, ethyl ester typically involves the esterification of butanoic acid derivatives with appropriate alcohols. One common method is the reaction of butanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ethyl ester. The reaction conditions usually involve refluxing the mixture to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and solvents is optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 4-[2-(1,1-dimethylethyl)phenoxy]-3-oxo-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Butanoic acid, 4-[2-(1,1-dimethylethyl)phenoxy]-3-oxo-, ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which butanoic acid, 4-[2-(1,1-dimethylethyl)phenoxy]-3-oxo-, ethyl ester exerts its effects involves interactions with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The phenoxy group may also play a role in binding to specific sites, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- Butanoic acid, 1,1-dimethylethyl ester
- Butanoic acid, 3-oxo-, 1,1-dimethylethyl ester
- Butanoic acid, ethyl ester
- Butanoic acid, 1,1-dimethyl-2-phenylethyl ester
Uniqueness
Butanoic acid, 4-[2-(1,1-dimethylethyl)phenoxy]-3-oxo-, ethyl ester is unique due to the presence of the phenoxy group, which imparts distinct chemical properties and reactivity. This differentiates it from other butanoic acid esters, making it valuable for specific applications in research and industry.
Properties
CAS No. |
61190-90-7 |
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Molecular Formula |
C16H22O4 |
Molecular Weight |
278.34 g/mol |
IUPAC Name |
ethyl 4-(2-tert-butylphenoxy)-3-oxobutanoate |
InChI |
InChI=1S/C16H22O4/c1-5-19-15(18)10-12(17)11-20-14-9-7-6-8-13(14)16(2,3)4/h6-9H,5,10-11H2,1-4H3 |
InChI Key |
LSRNSZOBDXKWJM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)COC1=CC=CC=C1C(C)(C)C |
Origin of Product |
United States |
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